An In-depth Technical Guide to 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone
An In-depth Technical Guide to 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone, with CAS number 66116-82-3, is a key heterocyclic building block in the landscape of medicinal chemistry and drug discovery.[1][2] Its pyrimidine core is a prevalent scaffold in numerous biologically active compounds, and the specific arrangement of its functional groups—a reactive chloro group, a methylthio moiety, and an acetyl group—offers a versatile platform for the synthesis of a diverse array of more complex molecules. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of this compound, tailored for professionals engaged in pharmaceutical research and development.
Physicochemical Properties
| Property | Value/Information | Source/Comment |
| Molecular Formula | C₇H₇ClN₂OS | [1][2] |
| Molecular Weight | 202.66 g/mol | [1][2] |
| IUPAC Name | 1-(4-chloro-2-(methylthio)pyrimidin-5-yl)ethanone | [1] |
| CAS Number | 66116-82-3 | [1][2] |
| Physical Form | Solid | [2] |
| Purity | ≥97% | [2] |
| Melting Point | Not available. For comparison, the related compound 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone has a melting point of 85-88 °C. | [3] |
| Boiling Point | Not available. Likely high due to its molecular weight and polarity. | |
| Solubility | Not available. Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | |
| Topological Polar Surface Area | 68.2 Ų | [1] (Computed) |
Synthesis
A robust and reproducible synthetic route is paramount for the reliable supply of any key intermediate. While a specific, peer-reviewed synthesis for 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone is not widely published, a plausible and efficient method can be devised based on established pyrimidine chemistry. The most logical approach involves the chlorination of the corresponding 4-hydroxypyrimidine precursor.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from commercially available 2-(methylthio)pyrimidine-4-ol, followed by a Friedel-Crafts acylation and subsequent chlorination. A more direct and likely higher-yielding method, however, would be the chlorination of 1-(4-hydroxy-2-(methylthio)pyrimidin-5-yl)ethanone.
Caption: Proposed two-step synthesis of the title compound.
Experimental Protocol: Chlorination of 1-(4-hydroxy-2-(methylthio)pyrimidin-5-yl)ethanone
This protocol is based on general procedures for the chlorination of hydroxypyrimidines.[4]
Materials:
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1-(4-Hydroxy-2-(methylthio)pyrimidin-5-yl)ethanone
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Phosphorus oxychloride (POCl₃)
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N,N-Dimethylaniline (as a catalyst)
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Toluene
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Ice
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend 1-(4-hydroxy-2-(methylthio)pyrimidin-5-yl)ethanone (1 equivalent) in toluene.
-
Add N,N-dimethylaniline (0.1 equivalents) to the suspension.
-
Carefully add phosphorus oxychloride (3-5 equivalents) dropwise to the stirred mixture at room temperature. The addition is exothermic.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone.
Spectral Analysis (Hypothetical)
While experimental spectra are not available, a theoretical analysis based on the compound's structure can provide valuable insights for its characterization.
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¹H NMR: The proton NMR spectrum is expected to be simple. The methyl group of the methylthio substituent would appear as a singlet at approximately δ 2.5-2.7 ppm. The methyl protons of the acetyl group would also be a singlet, likely in the region of δ 2.6-2.8 ppm. The single pyrimidine proton at the C6 position would appear as a singlet further downfield, estimated to be around δ 8.5-9.0 ppm.
-
¹³C NMR: The carbon NMR would show seven distinct signals. The methyl carbons would appear in the aliphatic region (δ 15-30 ppm). The carbonyl carbon of the acetyl group would be significantly downfield (δ 190-200 ppm). The pyrimidine ring carbons would have characteristic shifts, with the carbon bearing the chloro group (C4) and the carbon attached to the sulfur (C2) being the most deshielded.
-
IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the carbonyl group (C=O) of the ketone, expected around 1690-1710 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations would also be present in the fingerprint region.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 202 and an M+2 peak at m/z 204 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.
Reactivity and Chemical Transformations
The chemical reactivity of 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone is dominated by the electrophilic nature of the pyrimidine ring, particularly at the C4 position, and the presence of the versatile acetyl group.
Nucleophilic Aromatic Substitution (SₙAr) at C4
The chlorine atom at the C4 position is highly susceptible to nucleophilic displacement, a common and synthetically useful reaction for functionalizing chloropyrimidines.[5] This allows for the introduction of a wide range of substituents.
Caption: Key reactivity of the title compound.
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Amination: Reaction with primary or secondary amines can introduce diverse amino groups, a common strategy in the synthesis of kinase inhibitors and other bioactive molecules.
-
Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides leads to the formation of the corresponding ethers.
-
Thiolation: Reaction with thiols or their corresponding thiolates can introduce new sulfur-containing moieties.
Reactions of the Acetyl Group
The acetyl group can undergo a variety of classical ketone reactions, such as:
-
Reduction: Reduction with agents like sodium borohydride would yield the corresponding secondary alcohol.
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Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into a carbon-carbon double bond.
-
Aldol Condensation: The α-protons of the acetyl group are acidic and can participate in base-catalyzed aldol reactions with aldehydes or ketones.
Applications in Drug Discovery
Pyrimidine derivatives are a cornerstone of modern medicinal chemistry, with applications as anticancer, antiviral, and antibacterial agents. 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone serves as a valuable intermediate for the synthesis of such compounds. Its trifunctional nature allows for a "three-point" diversification strategy, enabling the rapid generation of compound libraries for high-throughput screening. The chloro and methylthio groups can be readily displaced or modified, while the acetyl group provides a handle for further derivatization, making this compound a highly attractive starting material for the exploration of new chemical space in the quest for novel therapeutics.
Safety and Handling
1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone is classified as harmful if swallowed, and it can cause skin and eye irritation, as well as respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone is a strategically important building block for synthetic and medicinal chemists. Its combination of a reactive chloropyrimidine core and an acetyl functional group provides a wealth of opportunities for the construction of complex molecular architectures. While a comprehensive experimental dataset for this compound is not yet fully established, its properties and reactivity can be reliably inferred from related structures, enabling its effective use in the laboratory. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the utility of versatile intermediates like this one will undoubtedly increase.
References
-
PubChem. 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone. [Link]
-
Journal of the Chemical Society C. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. [Link]
- Google Patents. Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone.
- Google Patents. Process for producing 4-chloro-2-methylthiopyrimidines.
Sources
- 1. 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone | C7H7ClN2OS | CID 85938240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines - Google Patents [patents.google.com]
- 5. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
